N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 863594-68-7
VCID: VC7573383
InChI: InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)19-12/h2-8,16H,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Molecular Formula: C13H11N3O2S2
Molecular Weight: 305.37

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

CAS No.: 863594-68-7

Cat. No.: VC7573383

Molecular Formula: C13H11N3O2S2

Molecular Weight: 305.37

* For research use only. Not for human or veterinary use.

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide - 863594-68-7

Specification

CAS No. 863594-68-7
Molecular Formula C13H11N3O2S2
Molecular Weight 305.37
IUPAC Name N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)19-12/h2-8,16H,1H3
Standard InChI Key BQOIXNCLWRPSIM-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (molecular formula: C₁₃H₁₁N₃O₂S₂) consists of three primary components:

  • Thiazolo[5,4-b]pyridine core: A bicyclic system comprising a pyridine ring fused with a thiazole moiety, where the sulfur atom occupies position 1 and the nitrogen atom position 3 of the thiazole ring .

  • Para-substituted phenyl group: Attached to the thiazolo-pyridine system at the 2-position, creating a planar aromatic scaffold.

  • Methanesulfonamide linker: A sulfonamide group (-SO₂NH₂) connected to the phenyl ring via a methylene bridge.

The SMILES notation for this compound is O=S(=O)(C)Nc1ccc(-c2nc3cccnc3s2)cc1, reflecting its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃O₂S₂
Molecular Weight305.4 g/mol
Hydrogen Bond Donors1 (NH of sulfonamide)
Hydrogen Bond Acceptors5 (2 × O, 3 × N)
Rotatable Bonds3Calculated

Synthetic Methodologies

Core Heterocycle Construction

The thiazolo[5,4-b]pyridine system is typically synthesized via Smiles rearrangement or cyclocondensation reactions. A representative protocol involves:

  • Nucleophilic substitution: Reacting 2-chloro-3-nitropyridine with a sulfur-containing binucleophile (e.g., triazole-5-thiol) in the presence of a base (e.g., K₂CO₃) .

  • Smiles rearrangement: Intramolecular S→N aryl migration under basic conditions to form the thiazolo-pyridine core .

  • Nitro group displacement: Substitution of the nitro group with an amine or other nucleophiles to install functional handles .

Sulfonamide Installation

The methanesulfonamide group is introduced via sulfonyl chloride coupling:

  • Boc protection: Intermediate amines (e.g., 4-aminophenyl derivatives) are protected using tert-butoxycarbonyl (Boc) groups .

  • Sulfonylation: Reaction with methanesulfonyl chloride (CH₃SO₂Cl) in dichloromethane or THF, catalyzed by triethylamine .

  • Deprotection: Acidic removal of Boc groups (e.g., using HCl/dioxane) yields the final sulfonamide .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Thiazolo-pyridine formationK₂CO₃, DMF, 80°C, 12 h45–60%
SulfonylationCH₃SO₂Cl, Et₃N, DCM, 0°C→RT70–85%
Deprotection4M HCl/dioxane, RT, 2 h>90%

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic thiazolo-pyridine and phenyl groups; logP ≈ 2.1 (predicted) .

  • Stability: Resists hydrolysis under physiological pH (4–8) but may degrade under strong acidic/basic conditions .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, pyridine-H), 8.15 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, phenyl-H), 3.21 (s, 3H, SO₂CH₃) .

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1550 cm⁻¹ (C=N stretch) .

Pharmacological Insights

Target Engagement

Structural analogs of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide exhibit:

  • Muscarinic receptor antagonism: IC₅₀ values of 111 nM for M₅ receptor inhibition, attributed to sulfonamide-thiazolo-pyridine interactions with hydrophobic binding pockets .

  • Enzyme inhibition: Moderate activity against carbonic anhydrase isoforms (Ki ≈ 50–200 nM) due to sulfonamide-Zn²+ coordination .

Structure-Activity Relationships (SAR)

  • Sulfonamide substituents: Methyl groups enhance metabolic stability compared to bulkier alkyl chains .

  • Thiazolo-pyridine substitution: Electron-withdrawing groups at the 5-position improve receptor affinity but reduce solubility .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), gradient elution (ACN/H₂O + 0.1% TFA), retention time = 6.8 min .

  • LC-MS: [M+H]⁺ m/z = 306.1, fragments at m/z 212 (thiazolo-pyridine loss) and 96 (SO₂CH₃) .

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